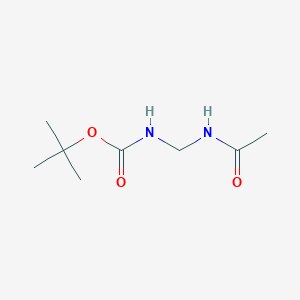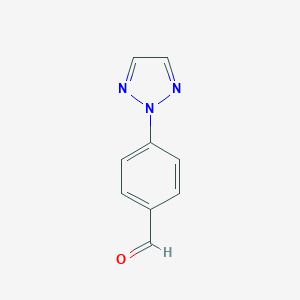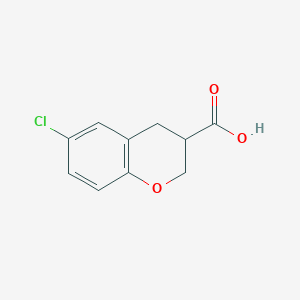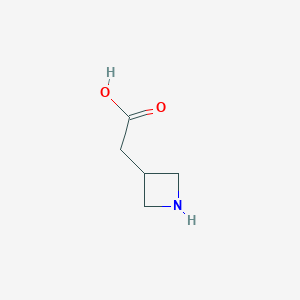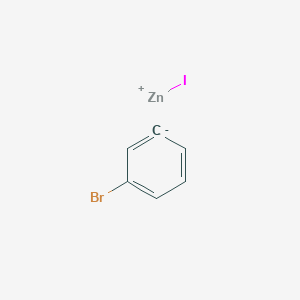
3-Bromophenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromophenylzinc iodide is an organozinc reagent widely used in organic synthesis. It is a solution of this compound in Tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool for researchers and chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromophenylzinc iodide can be synthesized through the reaction of 3-Bromoiodobenzene with zinc in the presence of a suitable solvent like Tetrahydrofuran. The reaction typically involves the following steps:
Preparation of Zinc Dust: Zinc dust is activated by treating it with hydrochloric acid and then washing it with water and ethanol.
Formation of this compound: 3-Bromoiodobenzene is added to the activated zinc dust in Tetrahydrofuran under an inert atmosphere. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromophenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products
Substitution Reactions: Products include substituted benzene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Addition Reactions: Products include secondary and tertiary alcohols.
Scientific Research Applications
3-Bromophenylzinc iodide is used in various scientific research applications, including:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents.
Biological Studies: It is used in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 3-Bromophenylzinc iodide involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
3-Bromophenylzinc iodide can be compared with other organozinc reagents, such as:
Phenylzinc iodide: Similar in reactivity but lacks the bromine substituent.
4-Bromophenylzinc iodide: Similar structure but with the bromine atom in a different position.
3-Methoxyphenylzinc iodide: Contains a methoxy group instead of a bromine atom, leading to different reactivity.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity, making it suitable for specific types of chemical transformations that other organozinc reagents may not efficiently perform.
Properties
IUPAC Name |
bromobenzene;iodozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLNDLKPSGCEDN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Br.[Zn+]I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B68393.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)


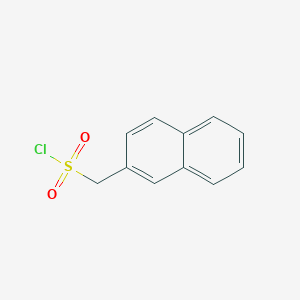
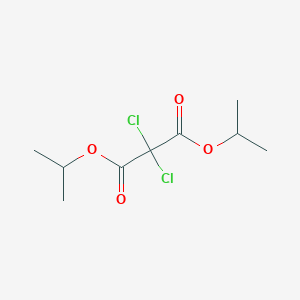
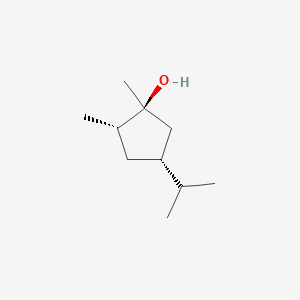
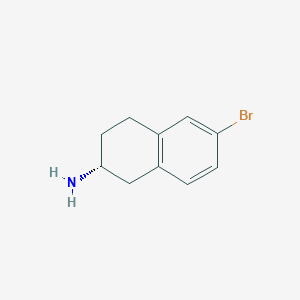
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)
